3-Fluoroprop-2-YN-1-OL

Catalog No.
S15062482
CAS No.
63788-34-1
M.F
C3H3FO
M. Wt
74.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoroprop-2-YN-1-OL

CAS Number

63788-34-1

Product Name

3-Fluoroprop-2-YN-1-OL

IUPAC Name

3-fluoroprop-2-yn-1-ol

Molecular Formula

C3H3FO

Molecular Weight

74.05 g/mol

InChI

InChI=1S/C3H3FO/c4-2-1-3-5/h5H,3H2

InChI Key

DTYFDQXBLPHTRD-UHFFFAOYSA-N

Canonical SMILES

C(C#CF)O

3-Fluoroprop-2-yn-1-ol is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a propyne backbone. Its molecular formula is C3H3F1OC_3H_3F_1O, and it has a CAS number of 63788-34-1. The compound features a triple bond between the first and second carbon atoms, making it a member of the alkyne family, specifically a terminal alkyne due to the presence of the hydroxyl group at the terminal position. This structure imparts unique reactivity and potential applications in various chemical synthesis processes and biological systems .

, including:

  • Nucleophilic Substitution Reactions: The hydroxyl group can act as a leaving group, allowing for substitution reactions with nucleophiles.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkynes or alkenes.
  • Hydrolysis: The compound can react with water, leading to the formation of alcohols or acids depending on the reaction conditions.

Common reagents for these reactions include bases such as sodium hydroxide for nucleophilic substitutions and acids for hydrolysis .

Several synthetic routes can be employed to produce 3-fluoroprop-2-yn-1-ol:

  • Fluorination of Propargyl Alcohol: This method involves treating propargyl alcohol with fluorinating agents such as sulfur tetrafluoride or other fluorides under controlled conditions.
  • Alkyne Hydroboration: Starting from an appropriate alkyne, hydroboration followed by oxidation can yield alcohols with fluorine substitution.
  • Sonogashira Coupling: This method involves coupling a fluorinated aryl halide with propargyl alcohol in the presence of a palladium catalyst.

These methods highlight the versatility in synthesizing this compound while allowing for variations in functionalization depending on starting materials and conditions .

3-Fluoroprop-2-yn-1-ol has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may be useful in developing new pharmaceuticals, particularly in designing inhibitors for specific enzymes.
  • Material Science: As a precursor for fluorinated polymers or coatings, it could enhance material properties such as chemical resistance and thermal stability.
  • Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

Several compounds share structural similarities with 3-fluoroprop-2-yn-1-ol, each exhibiting unique properties:

Compound NameStructureUnique Features
Propargyl AlcoholC3H4OC_3H_4OLacks fluorine; widely used in organic synthesis
3-Chloroprop-2-yn-1-olC3H3ClOC_3H_3ClOContains chlorine instead of fluorine; different reactivity
1-FluoroethanolC2H5FOC_2H_5FOShorter carbon chain; used as a solvent
3-Bromoprop-2-yn-1-olC3H3BrOC_3H_3BrOBromine substitution; differing biological activity

The uniqueness of 3-fluoroprop-2-yn-1-ol lies in its combination of functional groups that impart distinct chemical reactivity and potential applications compared to these similar compounds .

Transition Metal-Catalyzed Alkyne Functionalization Strategies

Transition metal catalysts have proven indispensable in constructing the alkyne backbone and introducing fluorine substituents. Copper-based systems dominate this space due to their ability to mediate both alkyne formation and fluorination. For instance, the copper-catalyzed addition of formaldehyde to acetylene yields propargyl alcohol derivatives, a precursor to 3-fluoroprop-2-yn-1-ol. This method, while efficient for alkyne synthesis, requires subsequent fluorination steps.

A breakthrough involves Cu(N-heterocyclic carbene) (NHC) complexes, which enable direct fluorination of propargyl electrophiles. For example, [(IPr)CuCl] catalyzes the substitution of propargyl tosylates with Et₃N·3HF, achieving secondary and tertiary propargylic fluorides in yields up to 85%. The reaction proceeds via copper acetylide intermediates, with cationic species facilitating fluoride transfer. Gold catalysts, such as [Au(IPr)N(iPr)₂], further expand this toolkit by enabling hydrofluorination of internal alkynes via HF transfer from perfluoroarenes.

Table 1: Transition Metal-Catalyzed Methods for 3-Fluoroprop-2-yn-1-ol Synthesis

CatalystSubstrateFluoride SourceYield (%)Reference
Cu (colloidal)Formaldehyde + AcetyleneN/A60*
[(IPr)CuCl]Propargyl TosylateEt₃N·3HF85
[Au(IPr)N(iPr)₂]PhenylacetyleneC₆F₅H72

*Yield reflects propargyl alcohol intermediate.

The regioselectivity of these systems is notable. Gold catalysts favor anti-addition in hydrofluorination, producing trans-fluoroalkenes, while copper acetylides enable retention of alkyne geometry during fluorination.

Propargylation Techniques with Fluorinated Electrophiles

Propargylation strategies often employ fluorinating agents to introduce the fluorine moiety. A patented method utilizes 3-Y-substituted propylene carbonate derivatives (Y = Cl, OSO₂R), which undergo nucleophilic substitution with metallic fluorides (CsF, KF) to yield 3-fluoropropylene carbonate analogs. Though designed for cyclic carbonates, this approach is adaptable to propargyl systems by substituting the carbonate backbone with a propargyl alcohol framework.

Another route involves propargyl trichloroacetimidates, which react with Et₃N·3HF under Cu(NHC) catalysis to form tertiary fluorides. The choice of fluoride source critically impacts efficiency: acidic sources like Et₃N·3HF minimize elimination byproducts compared to basic fluorides.

Table 2: Fluorinating Agents in Propargylation Reactions

Fluoride SourceSubstrateProduct TypeYield (%)Reference
CsF3-Cl-Propylene CarbonateFluorinated Carbonate78
Et₃N·3HFPropargyl TosylateSecondary Fluoride85
HF (gas)Propargyl AlcoholFluoroalkene45

Organocatalytic Approaches for Stereoselective Synthesis

Organocatalytic methods for 3-fluoroprop-2-yn-1-ol remain underdeveloped compared to transition metal systems. Current strategies rely on chiral amine bases to induce asymmetry during fluorination, though examples are sparse. In one instance, enantiomerically enriched propargyl tosylates underwent racemization under Cu(NHC) catalysis, suggesting that organocatalytic control of stereochemistry remains challenging. Future directions may exploit hydrogen-bonding catalysts or phase-transfer agents to mediate fluoride delivery without metal coordination.

Solid-Phase Synthesis and Polymer-Supported Protocols

Solid-phase synthesis of 3-fluoroprop-2-yn-1-ol is unexplored in the literature. However, parallels exist in propargyl alcohol synthesis, where Wang resin-bound alkynes undergo hydroxylation followed by cleavage. Adapting this to fluorination would require immobilizing propargyl precursors on Merrifield resin, enabling stepwise fluorination and purification via filtration. Challenges include ensuring compatibility between polymeric supports and aggressive fluorinating agents like DAST (diethylaminosulfur trifluoride).

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

74.016792877 g/mol

Monoisotopic Mass

74.016792877 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-11-2024

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